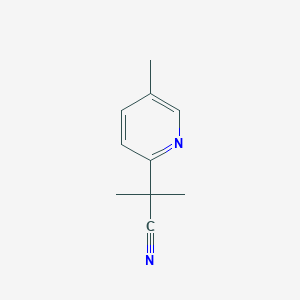

![molecular formula C8H7NO2 B1424467 3-羟甲基苯并[d]异噁唑 CAS No. 181144-26-3](/img/structure/B1424467.png)

3-羟甲基苯并[d]异噁唑

概览

描述

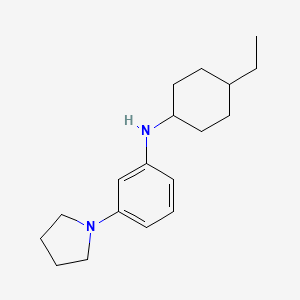

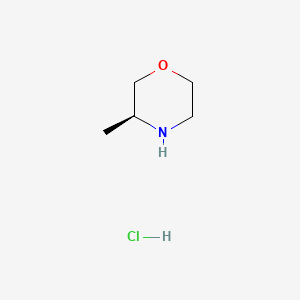

3-Hydroxymethylbenzo[d]isoxazole is a chemical compound with the CAS Number: 181144-26-3 and a molecular weight of 149.15 . It is also known by its IUPAC name, 1,2-benzisoxazol-3-ylmethanol . It is typically a white to yellow solid .

Molecular Structure Analysis

The molecular structure of 3-Hydroxymethylbenzo[d]isoxazole is represented by the linear formula C8H7NO2 . The InChI code for this compound is 1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 .Chemical Reactions Analysis

Isoxazoles, including 3-Hydroxymethylbenzo[d]isoxazole, are often synthesized through the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another common method is the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

3-Hydroxymethylbenzo[d]isoxazole is a white to yellow solid at room temperature . It has a molecular weight of 149.15 .科研应用

Catalytic Synthesis in Medicinal Chemistry

3-羟甲基苯并[d]异噁唑的一个重要应用领域是药物化学,特别是在异噁唑的合成中。 Allegretti和Ferreira(2013年)的一项研究表明,使用催化铂将丙炔基N-羟基氨基甲酸酯和N-烷氧羰基氨基醚环化,形成不同取代的异噁唑。这一过程在合成抗鼻病毒类似物中得到突出展示,突显了它在药物化学中的重要性 (Allegretti & Ferreira, 2013)。

Corrosion Inhibition

在材料科学领域,3-羟甲基苯并[d]异噁唑衍生物已被探索用作缓蚀剂。例如,Narváez,Cano和Bastidas在2005年的一项研究中调查了3-羟基苯甲酸作为AISI 316L不锈钢在H2SO4–HF–H2O2酸洗溶液中的缓蚀剂。他们的研究结果表明,这些化合物可以有效地用于保护金属免受腐蚀 (Narváez, Cano, & Bastidas, 2005)。

Anticancer Activity

在制药行业,某些异噁唑衍生物已被评估其潜在的抗癌特性。Badiger,Khatavi和Kamanna(2022年)报告了3-甲基-4-(杂)芳基亚甲基异噁唑-5(4H)-酮衍生物的合成及其随后对肺癌细胞的体外评价。他们的研究有助于对新型抗癌药物的探索 (Badiger, Khatavi, & Kamanna, 2022)。

Synthesis of Liquid Crystalline Compounds

在材料科学领域,3-羟甲基苯并[d]异噁唑衍生物已被用于合成液晶化合物。Bezborodov等人(2003年)合成了新的液晶3-甲基-6-(4-取代苯基)-4,5-二氢苯并[d]异噁唑和3,5-二取代4,5-二氢异噁唑,展示了这些化合物在开发具有独特性能的材料中的应用 (Bezborodov et al., 2003)。

Safety And Hazards

The safety information available indicates that 3-Hydroxymethylbenzo[d]isoxazole may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Given the significance of isoxazole in drug discovery, there is a continuous effort to develop new eco-friendly synthetic strategies . The focus is on developing alternate metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions . This includes the exploration of chemoselective pathways to synthesize isoxazole derivatives using a completely metal-free catalyst .

性质

IUPAC Name |

1,2-benzoxazol-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBMDFKAIJJQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705317 | |

| Record name | (1,2-Benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazol-3-ylmethanol | |

CAS RN |

181144-26-3 | |

| Record name | 1,2-Benzisoxazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181144-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2-Benzoxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(4R,12aS)-N-(2,4-difluorobenzyl)-7-methoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-[1,3]oxazino[3,2-d]pyrido[1,2-a]pyrazine-9-carboxamide](/img/structure/B1424391.png)

![[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1424399.png)

![N-hydroxy-3-[(phenylsulfanyl)methyl]furan-2-carboxamide](/img/structure/B1424404.png)